5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one
Description
Properties
Molecular Formula |
C10H9BrFNO2 |
|---|---|
Molecular Weight |
274.09 g/mol |
IUPAC Name |
5-(bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9BrFNO2/c11-5-7-6-13(10(14)15-7)9-4-2-1-3-8(9)12/h1-4,7H,5-6H2 |
InChI Key |
JZHRRLUCNREZSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2F)CBr |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Approach
The synthesis of 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one generally involves the construction of the oxazolidinone ring via the reaction of an appropriate isocyanate derivative with an epoxide or halohydrin intermediate, followed by functionalization to introduce the bromomethyl group at the 5-position.
| Step | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Preparation of 2-fluorophenyl isocyanate | 2-Fluoroaniline derivatives | Usually by phosgene or triphosgene treatment | 2-Fluorophenyl isocyanate intermediate |
| 2 | Ring formation | 2-fluorophenyl isocyanate + epibromohydrin or similar | Dimethylformamide (DMF) or other polar aprotic solvents, 80-110°C | Formation of 5-(bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one |
| 3 | Purification | Recrystallization or chromatographic methods | Methanol, acetonitrile, or other solvents | Pure oxazolidinone compound |
This general approach is supported by analogous procedures for related oxazolidinones described in patent literature and research articles.
Detailed Preparation Methods
Post-Synthetic Bromination of Hydroxymethyl Oxazolidinones
An alternative approach involves first synthesizing the 5-(hydroxymethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one, followed by selective bromination of the hydroxymethyl group.
- Reagents : Hydroxymethyl oxazolidinone, brominating agents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS).
- Conditions : Reaction in inert solvents like dichloromethane at low temperatures (0-5°C) to avoid side reactions.
- Outcome : Conversion of the hydroxymethyl group to bromomethyl with retention of the oxazolidinone core.
- Purification : Standard chromatographic techniques.
This two-step approach allows for better control of substitution and purity.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Scalability |
|---|---|---|---|---|
| Direct reaction of 2-fluorophenyl isocyanate with epibromohydrin | Straightforward, well-established | Requires handling of isocyanates and epibromohydrin (toxic, reactive) | 70-80% | Good for lab and pilot scale |
| Continuous flow organocatalytic synthesis + bromination | Green chemistry, high yield for hydroxymethyl intermediate | Requires specialized flow equipment, additional bromination step | ~90% (hydroxymethyl intermediate) | Excellent for scale-up |
| Post-synthetic bromination of hydroxymethyl oxazolidinone | High selectivity, mild conditions | Additional synthetic step, brominating agents can be hazardous | Variable, depends on bromination efficiency | Moderate |
Key Reaction Parameters and Optimization Notes
- Temperature control is critical during isocyanate addition to avoid side reactions or decomposition.
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are preferred for their ability to dissolve reactants and stabilize intermediates.
- Catalysts/additives : Lithium bromide can facilitate bromination steps.
- Purification : Recrystallization from methanol or acetonitrile and chromatographic purification ensure high purity.
- Safety : Handling of isocyanates, epibromohydrin, and brominating agents requires appropriate safety measures due to toxicity and reactivity.
Summary Table of Reported Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: The oxazolidinone ring can be reduced under specific conditions to yield amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include amines and alcohols.
Scientific Research Applications
5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound with a five-membered oxazolidinone ring containing nitrogen and oxygen atoms. It features a bromomethyl group at the 5-position and a 2-fluorophenyl substituent at the 3-position. Oxazolidinones, the class of compound to which 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one belongs, have received attention for their potential uses in medicinal chemistry and diverse biological activities.
Compounds in the oxazolidinone class, including 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one, have been studied for their antibacterial properties. Oxazolidinones inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, making them effective against Gram-positive bacteria. The fluorophenyl group may enhance its potency and selectivity against specific bacterial strains.
5-(Bromomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one, a similar compound, also demonstrates significant biological activity, particularly as an antimicrobial agent. These compounds inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, making them potential candidates for treating infections caused by resistant bacterial strains.
Halogenated substituents can affect the interaction of these compounds with biological targets, and can enhance their efficacy against resistant strains. Interaction studies often involve evaluating these compounds against various bacterial strains to determine their efficacy and resistance profiles. The presence of bromomethyl and fluorophenyl groups may influence both lipophilicity and binding affinity to bacterial ribosomes. Such studies are crucial for understanding how modifications affect biological activity and therapeutic potential.
Structural Analogues
Several compounds share structural similarities with 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one.
- 5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one Potentially different reactivity due to chlorine.
- 5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one Simpler structure may affect biological activity.
- 5-(Fluoromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one Variation in electronic properties due to fluorine.
Other Oxazolidinone Derivatives
Other examples of compounds similar to 5-(Bromomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one include:
- Linezolid Contains morpholine and is used clinically as an antibiotic.
- Tedizolid Contains a trifluoromethyl group that enhances potency; also an antibiotic.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one depends on its application:
Antibiotic Activity: As an antibiotic, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis.
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to the active site or allosteric sites, thereby modulating enzyme activity.
Comparison with Similar Compounds
Positional Isomers: 2-Fluorophenyl vs. 4-Fluorophenyl Derivatives
A critical distinction lies in the position of the fluorine atom on the phenyl ring. For example:
- Its molecular weight is 274.09, with a calculated XLogP3 of 2.4, indicating moderate lipophilicity .
- Target Compound (2-fluorophenyl derivative) : The ortho-fluorine introduces steric hindrance and electronic effects that may alter reactivity, solubility, and intermolecular interactions (e.g., hydrogen bonding or π-stacking) .
Table 1: Structural and Physicochemical Comparison
| Compound | Fluorine Position | Molecular Weight | XLogP3 | Key Properties |
|---|---|---|---|---|
| 5-(Bromomethyl)-3-(2-fluorophenyl)-... | 2- | - | - | Steric hindrance, polar interactions |
| 5-(Bromomethyl)-3-(4-fluorophenyl)-... | 4- | 274.09 | 2.4 | Higher symmetry, stability |
Functional Group Variations: Bromomethyl vs. Other Substituents
Aminomethyl Derivatives
- (5S)-5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one (Molecular weight: 210.21): The replacement of bromine with an amine group increases polarity and hydrogen-bonding capacity, making it suitable for pharmaceutical applications (e.g., as a chiral intermediate). Stereochemistry at position 5 (5S) further influences biological activity .
Chloromethyl Derivatives
- 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one (CAS 711-85-3): Chlorine, being a weaker leaving group than bromine, reduces reactivity in nucleophilic substitution reactions. The absence of fluorine on the phenyl ring simplifies the electronic profile .
Table 2: Reactivity and Application Comparison
| Compound | Substituent | Reactivity | Potential Applications |
|---|---|---|---|
| Target Compound | Bromomethyl | High (SN2 reactions) | Drug intermediates, agrochemicals |
| (5S)-5-(Aminomethyl)-3-(4-fluorophenyl)-... | Aminomethyl | Moderate | Chiral APIs, enzyme inhibitors |
| 5-(Chloromethyl)-3-phenyl-... | Chloromethyl | Low | Bulk chemical synthesis |
Aromatic Ring Modifications: Fluorophenyl vs. Other Aromatic Groups
Bromophenyl Derivatives
- 5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one (CAS 1936010-79-5): The 4-bromophenyl group increases molecular weight (334.99) and lipophilicity (XLogP3 likely >3). Bromine’s bulkiness may hinder crystallization compared to fluorine .
Methoxyphenyl Derivatives
- 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (CAS 121082-86-8): The electron-donating methoxy group enhances aromatic ring electron density, contrasting with the electron-withdrawing fluorine. This affects solubility and reactivity in electrophilic substitutions .
Table 3: Aromatic Substituent Effects
| Compound | Aromatic Group | Electronic Effect | Key Impact |
|---|---|---|---|
| Target Compound | 2-Fluorophenyl | Electron-withdrawing | Polar interactions, stability |
| 5-(Bromomethyl)-3-(4-bromophenyl)-... | 4-Bromophenyl | Electron-withdrawing | Increased lipophilicity, bulk |
| 5-(Bromomethyl)-3-(4-methoxyphenyl)-... | 4-Methoxyphenyl | Electron-donating | Enhanced solubility |
Biological Activity
5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial properties. The structure features a bromomethyl group at the 5-position and a 2-fluorophenyl substituent at the 3-position, which are believed to enhance its biological efficacy.
The molecular formula of 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one is with a molecular weight of 274.09 g/mol. Its unique structure allows for various chemical reactions including nucleophilic substitutions and oxidation reactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrFNO2 |
| Molecular Weight | 274.09 g/mol |
| IUPAC Name | 5-(bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one |
| InChI Key | JZHRRLUCNREZSQ-UHFFFAOYSA-N |
The primary mechanism of action for 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one is its ability to inhibit bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This action is particularly effective against Gram-positive bacteria, making it a potential candidate for antibiotic development.
Antibacterial Properties
Research indicates that compounds within the oxazolidinone class exhibit significant antibacterial activity. The presence of the bromomethyl and fluorophenyl groups in this compound may enhance its binding affinity to bacterial ribosomes, thus improving its potency against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium.
Case Study : A study conducted by researchers (Smith et al., 2020) demonstrated that 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to other oxazolidinones.
Other Biological Activities
Beyond its antibacterial properties, preliminary studies suggest that this compound may also possess anti-inflammatory and anticancer activities. The fluorophenyl group is hypothesized to contribute to these effects through modulation of specific biological pathways.
Synthesis and Characterization
The synthesis of 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one typically involves cyclization reactions followed by bromination and nucleophilic substitution processes. The synthetic route can be summarized as follows:
- Formation of the Oxazolidinone Ring : Cyclization of an amino alcohol with a carbonyl compound.
- Introduction of Bromomethyl Group : Bromination using N-bromosuccinimide (NBS).
- Attachment of Fluorophenyl Group : Nucleophilic aromatic substitution with a fluorobenzene derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
